![molecular formula C23H17ClN4O4S B2844631 N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1251549-91-3](/img/no-structure.png)
N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research applications of this compound involve its synthesis and exploration of its chemical properties. For instance, studies have delved into the reactions of anthranilamide with isocyanates, leading to the synthesis of various heterocyclic compounds, including quinazolinones and triazoloquinazolines. These compounds have shown promise due to their unique structural features and potential biological activities. The synthesis processes often involve cyclization reactions, showcasing the compound's versatility in forming complex heterocyclic systems (Chern et al., 1988).
Anticancer and Antioxidant Activities
Another significant area of research application for this compound lies in its potential for anticancer and antioxidant activities. Novel derivatives of this compound, incorporating moieties like semicarbazide and thiosemicarbazide, have been synthesized and evaluated for their biological activities. These studies reveal that certain derivatives exhibit potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid, and demonstrate cytotoxicity against cancer cell lines such as glioblastoma and triple-negative breast cancer cells, indicating their promise as anticancer agents (Tumosienė et al., 2020).
Antihistaminic and Antibacterial Properties
Further research has explored the antihistaminic properties of triazoloquinazolinone derivatives, with studies showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest the potential of these compounds as new classes of H(1)-antihistaminic agents, offering alternatives to existing medications with potentially reduced side effects (Alagarsamy et al., 2008). Additionally, some derivatives have been synthesized and screened for their antibacterial activity, presenting novel scaffolds for the development of antimicrobial agents against a range of bacterial strains (Mood et al., 2022).
Photophysical Properties
The photophysical properties of derivatives containing the triazoloquinazoline scaffold have also been investigated. These studies aim to understand the fluorescent characteristics of these compounds, which could lead to applications in materials science, such as the development of fluorescent probes or materials with specific optical properties (Kopotilova et al., 2023).
Eigenschaften
CAS-Nummer |
1251549-91-3 |
|---|---|
Produktname |
N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide |
Molekularformel |
C23H17ClN4O4S |
Molekulargewicht |
480.92 |
IUPAC-Name |
3-(4-chlorophenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
GMVJPGRGONYMEG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



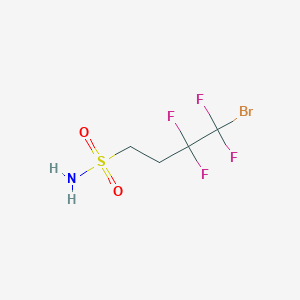
![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)
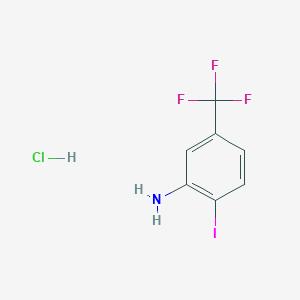

![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)

![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)
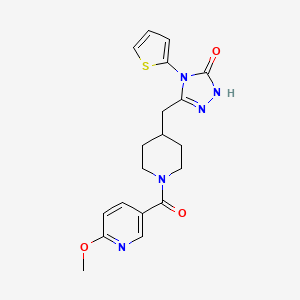
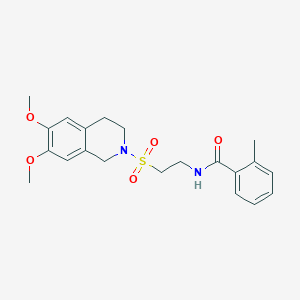
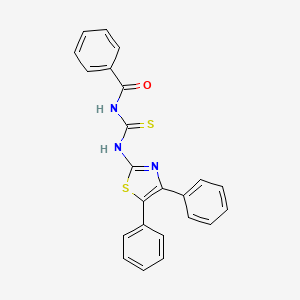
![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)

![Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2844570.png)